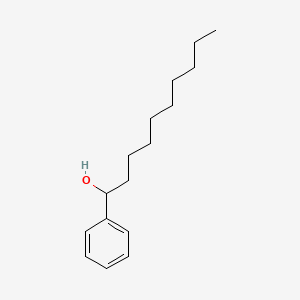
1-Phenyl-1-decanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenil-1-decanol es un compuesto orgánico con la fórmula molecular C16H26O. Es un tipo de alcohol caracterizado por un grupo fenilo unido al primer carbono de una cadena decanol.
Métodos De Preparación
1-Fenil-1-decanol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reducción de 1-fenil-1-decanona utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4). La reacción generalmente ocurre en condiciones suaves y produce el alcohol deseado .
Los métodos de producción industrial pueden incluir la hidrogenación catalítica de 1-fenil-1-decanona en presencia de un catalizador adecuado, como paladio sobre carbono (Pd/C). Este método es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
1-Fenil-1-decanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar 1-fenil-1-decanona utilizando agentes oxidantes como el trióxido de cromo (CrO3) o el permanganato de potasio (KMnO4).
Reducción: La reducción de 1-fenil-1-decanona a 1-fenil-1-decanol se puede lograr utilizando agentes reductores como NaBH4 o LiAlH4.
Sustitución: El grupo hidroxilo en 1-Fenil-1-decanol se puede sustituir por otros grupos funcionales a través de reacciones con reactivos apropiados.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación típicamente produce cetonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados .
Aplicaciones Científicas De Investigación
1-Fenil-1-decanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos. Su estructura única lo convierte en un valioso bloque de construcción para moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: 1-Fenil-1-decanol se utiliza en la producción de fragancias y sabores debido a su agradable aroma.
Mecanismo De Acción
El mecanismo de acción de 1-Fenil-1-decanol implica su interacción con dianas y vías moleculares específicas. En los sistemas biológicos, puede ejercer sus efectos al interrumpir las membranas celulares o interferir con las actividades enzimáticas. Los objetivos y vías moleculares exactos todavía están bajo investigación, pero su estructura sugiere posibles interacciones con membranas lipídicas y proteínas .
Comparación Con Compuestos Similares
1-Fenil-1-decanol se puede comparar con otros compuestos similares, como:
1-Fenil-1-octanol: Similar en estructura pero con una cadena de carbono más corta, lo que lleva a diferentes propiedades físicas y químicas.
1-Fenil-1-dodecanol: Similar en estructura pero con una cadena de carbono más larga, lo que puede afectar su solubilidad y reactividad.
1-Decanol: Carece del grupo fenilo, lo que resulta en un comportamiento químico y aplicaciones diferentes.
La singularidad de 1-Fenil-1-decanol radica en su combinación de un grupo fenilo y una cadena decanol, proporcionando un equilibrio de propiedades hidrofóbicas e hidrofílicas que se pueden explotar en diversas aplicaciones .
Propiedades
IUPAC Name |
1-phenyldecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZGGLIGGZHSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001338670 |
Source


|
| Record name | 1-Phenyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21078-95-5 |
Source


|
| Record name | 1-Phenyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B12290077.png)
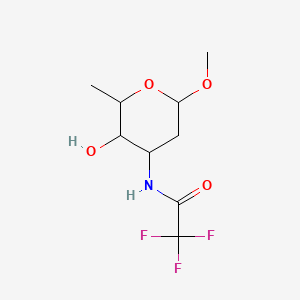
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)
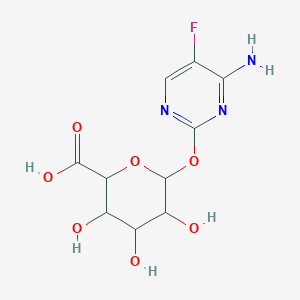
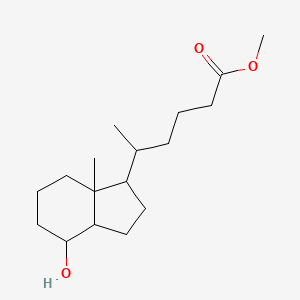
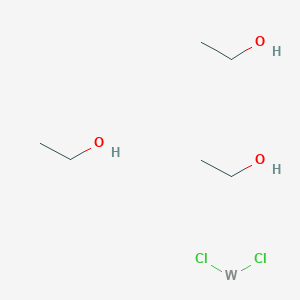

![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)
![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)

